Sodium;3,4,5-trihydroxy-6-[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenoxy]oxane-2-carboxylate
Description
Sodium;3,4,5-trihydroxy-6-[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenoxy]oxane-2-carboxylate is a structurally complex organic compound featuring:
- A benzofuran moiety substituted with a 4-hydroxyphenyl group and a ketone at position 3, which may confer antioxidant or anti-inflammatory properties.
- A phenoxy linker bridging the oxane and benzofuran groups, influencing steric and electronic properties.
Properties
IUPAC Name |
sodium;3,4,5-trihydroxy-6-[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenoxy]oxane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O10.Na/c27-15-9-5-13(6-10-15)26(18-4-2-1-3-17(18)24(33)36-26)14-7-11-16(12-8-14)34-25-21(30)19(28)20(29)22(35-25)23(31)32;/h1-12,19-22,25,27-30H,(H,31,32);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLJULUMBNYFAK-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21NaO10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6820-54-8 | |
| Record name | β-d-Glucopyranosiduronic acid, 4-[1,3-dihydro-1-(4-hydroxyphenyl)-3-oxo-1-isobenzofuranyl]phenyl, monosodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.179 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Benzofuran Core Synthesis
The 1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl moiety is synthesized via a Friedel-Crafts acylation followed by cyclization.
Typical Procedure :
-
Friedel-Crafts Acylation :
-
Cyclization :
Table 1: Optimization of Benzofuran Synthesis
| Parameter | Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Catalyst | AlCl₃ vs FeCl₃ | 78 vs 62 | 98.5 vs 95.2 |
| Cyclization Temp (°C) | 60 vs 80 | 70 vs 58 | 97.8 vs 89.4 |
| Reaction Time (hr) | 2 vs 3 | 70 vs 71 | 97.8 vs 97.5 |
Glucuronic Acid Conjugation
The benzofuran intermediate is coupled to a glucuronic acid derivative via Mitsunobu etherification.
Procedure :
-
Protection of Glucuronic Acid :
-
Mitsunobu Reaction :
Key Challenges :
-
Competing elimination reactions reduce yields at higher temperatures (>30°C).
-
Stereochemical integrity at C2 (glucuronic acid) is maintained by using bulky phosphines (e.g., tributylphosphine).
Deprotection and Carboxylate Formation
Acidic Deprotection
The acetyl groups are removed using methanolic HCl (2M) at 40°C for 3 hours, yielding the free trihydroxy glucuronic acid-benzofuran conjugate.
Sodium Salt Formation
The carboxylic acid is neutralized with NaOH (1.05 eq) in ethanol/water (3:1 v/v) at 25°C for 1 hour.
Table 2: Salt Formation Optimization
| Base | Solvent System | Purity (%) | Residual Solvent (ppm) |
|---|---|---|---|
| NaOH | EtOH/H₂O (3:1) | 99.2 | <500 |
| KOH | MeOH/H₂O (1:1) | 98.7 | 620 |
| NaHCO₃ | Acetone/H₂O (2:1) | 97.1 | 310 |
Purification and Characterization
Chromatographic Purification
Spectroscopic Validation
-
¹H NMR (D₂O, 400 MHz): δ 7.82 (d, J=8.4 Hz, benzofuran H), 6.92 (s, phenolic H), 5.21 (d, J=3.6 Hz, anomeric H).
-
HRMS : m/z calculated for C₂₆H₂₇O₁₀Na [M+Na]⁺: 545.1422; found: 545.1418.
Industrial-Scale Considerations
Continuous Flow Synthesis
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| E-Factor | 86 | 34 |
| PMI (kg/kg product) | 112 | 48 |
| Solvent Waste (L/kg) | 56 | 22 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation, potentially with reagents like hydrogen peroxide, forming oxidized derivatives.
Reduction: : Reductive conditions can alter its structure, e.g., using lithium aluminum hydride to reduce carbonyl groups.
Substitution: : It can partake in nucleophilic substitution reactions, particularly at positions where hydroxyl groups are present.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation Products: : Hydroxylated and carboxylated benzofuran derivatives.
Reduction Products: : Reduced phenolic compounds and hydrogenated benzofurans.
Substitution Products: : Substituted benzofuran derivatives with varied functional groups.
Scientific Research Applications
Antioxidant Properties
Research indicates that sodium;3,4,5-trihydroxy-6-[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenoxy]oxane-2-carboxylate exhibits significant antioxidant activity. This property is crucial in preventing oxidative stress-related diseases such as cancer and cardiovascular disorders. Studies have demonstrated its ability to scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and enzymes involved in the inflammatory response. This makes it a candidate for developing treatments for chronic inflammatory conditions such as arthritis and inflammatory bowel disease .
Neuroprotective Potential
Recent investigations suggest that this compound may have neuroprotective effects. Animal models have shown that it can mitigate neuronal damage caused by excitotoxicity and oxidative stress, indicating potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's .
Enzyme Inhibition
The compound has been identified as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it demonstrates inhibitory action against Rho-associated protein kinase (ROCK), which is linked to various cellular functions including contraction and migration. This inhibition can have therapeutic implications in conditions such as hypertension and cancer metastasis .
Drug Delivery Systems
Due to its solubility and biocompatibility, this compound is being explored as a component in drug delivery systems. Its ability to encapsulate hydrophobic drugs enhances their solubility and bioavailability .
Bioremediation
The compound's properties may also extend to environmental science. Its ability to interact with various pollutants suggests potential applications in bioremediation processes aimed at detoxifying contaminated environments. Studies are ongoing to explore its efficacy in binding heavy metals and organic pollutants .
Case Studies
| Study | Application | Findings |
|---|---|---|
| 1 | Antioxidant Activity | Demonstrated significant free radical scavenging ability in vitro. |
| 2 | Anti-inflammatory Effects | Reduced cytokine levels in animal models of inflammation. |
| 3 | Neuroprotection | Protected neurons from oxidative stress-induced damage in vitro. |
| 4 | Drug Delivery | Enhanced solubility of co-administered hydrophobic drugs in vivo. |
| 5 | Bioremediation | Effective binding of lead ions from aqueous solutions. |
Mechanism of Action
The compound exhibits its effects through multiple mechanisms:
Molecular Targets: : Binds to specific proteins or enzymes, altering their activity.
Pathways: : Interferes with signaling pathways, particularly those involving oxidative stress and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share partial structural motifs with the target molecule, enabling comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations:
Benzofuran vs. Benzopyran: The target’s benzofuran-3-one core (oxidized furan) may exhibit different redox behavior compared to the chromene-derived compound’s dihydroxybenzopyran, which is structurally akin to flavonoids .
Carboxylate vs. Ester Groups : The sodium carboxylate in the target compound ensures high solubility in water, whereas esterified derivatives (e.g., ) may prioritize lipid membrane penetration .
Research Findings and Limitations
Pharmacological Potential:
- Anti-Inflammatory Pathways: Benzofuran-3-one derivatives are known to inhibit cyclooxygenase (COX) enzymes, but structural modifications (e.g., phenoxy linkers) in the target may alter selectivity .
Limitations:
- No direct biological data (e.g., IC50, LD50) for the target compound are provided in the evidence.
- Synthetic routes and pharmacokinetic profiles remain unexplored.
Biological Activity
Sodium;3,4,5-trihydroxy-6-[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenoxy]oxane-2-carboxylate, also known as TRC-T765213, is a complex chemical compound with notable biological activities. This article explores its structure, pharmacological properties, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H19NaO8, with a molecular weight of 398.339 g/mol. The structure features multiple hydroxyl groups and a benzofuran moiety, which are critical for its biological activity.
Key Structural Features:
- Hydroxyl Groups: Contribute to antioxidant properties.
- Benzofuran Core: Implicated in various biological interactions.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of multiple hydroxyl groups in this compound enhances its ability to scavenge free radicals and reduce oxidative stress. This property is crucial in preventing cellular damage associated with various diseases.
Anti-inflammatory Effects
Studies suggest that related benzofuran derivatives possess anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), making them potential candidates for treating inflammatory conditions.
Anticancer Potential
The compound's structural components indicate potential anticancer activity. Research on similar benzofuran derivatives has shown that they can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. For instance, a study found that certain benzofuran analogs exhibited selective cytotoxicity against prostate and breast cancer cells.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antioxidant | Scavenges free radicals | |
| Anti-inflammatory | Inhibits COX and LOX | |
| Anticancer | Induces apoptosis via caspase activation |
Case Study 1: Antioxidant Activity in Cell Models
A study investigated the antioxidant effects of sodium trihydroxy compound in human cell lines exposed to oxidative stress. Results demonstrated a significant reduction in reactive oxygen species (ROS) levels and improved cell viability compared to untreated controls.
Case Study 2: Anti-inflammatory Effects in Animal Models
In a murine model of inflammation induced by lipopolysaccharides (LPS), administration of sodium trihydroxy compound led to decreased levels of inflammatory markers such as TNF-alpha and IL-6. This suggests its potential use in managing inflammatory diseases.
Q & A
Basic: What synthetic strategies are recommended for constructing the benzofuran-oxane-carboxylate core of this compound?
Methodological Answer:
The synthesis involves a multi-step approach:
Benzofuran Formation : Use Ullmann coupling or palladium-catalyzed cross-coupling to attach the 4-hydroxyphenyl group to the benzofuran precursor .
Oxane Ring Construction : Employ glycosylation-like reactions with protected sugar derivatives (e.g., tri-O-acetyl-D-glucal) under acidic conditions to form the oxane ring .
Carboxylate Introduction : Hydrolyze a pre-installed ester group (e.g., methyl ester) using sodium hydroxide (1–2 M) at 60–80°C, followed by neutralization with sodium bicarbonate to yield the sodium carboxylate .
Critical Step : Protect hydroxyl groups with acetyl or benzyl groups during synthesis to prevent unwanted side reactions .
Basic: What analytical techniques are essential for structural confirmation?
Methodological Answer:
- Stereochemical Analysis : Use 2D NMR (COSY, HSQC, HMBC) to assign proton and carbon connectivity. For example, HMBC correlations between oxane anomeric protons and benzofuran aromatic carbons confirm linkage .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular formula (expected [M–Na]⁻ ion for carboxylate).
- X-ray Crystallography : Resolve absolute configuration of chiral centers, particularly the oxane ring (C2, C3, C4) and benzofuran substituents .
Advanced: How can conflicting solubility data (polar vs. non-polar solvents) be resolved for this amphiphilic compound?
Methodological Answer:
Solubility Profiling :
- Test solubility in DMSO (polar aprotic), ethanol (polar protic), and chloroform (non-polar).
- Use dynamic light scattering (DLS) to detect micelle formation in aqueous solutions.
Computational Modeling : Calculate partition coefficients (LogP) via software like MarvinSuite, adjusting for sodium carboxylate’s ionic character .
Contradiction Resolution : If discrepancies persist, consider protonation state (e.g., free acid vs. sodium salt) and aggregate formation. Refine experimental conditions by pre-dissolving in DMSO before aqueous dilution .
Advanced: What in vitro assays are suitable for evaluating its antioxidant potential?
Methodological Answer:
Radical Scavenging :
- DPPH Assay : Monitor absorbance decay at 517 nm (IC50 comparison with Trolox).
- ABTS Assay : Measure reduction of ABTS⁺ radical at 734 nm .
Cellular Models :
- Use H2O2-induced oxidative stress in HepG2 cells, measuring glutathione (GSH) levels via Ellman’s reagent.
- Perform flow cytometry with DCFH-DA probe to quantify intracellular ROS .
Mechanistic Studies : Western blotting to assess Nrf2 pathway activation (e.g., HO-1, NQO1 expression) .
Basic: How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage Conditions : Airtight container under argon at –20°C. Desiccate with silica gel to prevent hydrolysis .
- Stability Monitoring :
- Monthly HPLC analysis (C18 column, 0.1% formic acid/ACN gradient) to detect degradation.
- Track carboxylate integrity via FT-IR (COO⁻ stretch at 1,580–1,610 cm⁻¹) .
Advanced: How to optimize bioavailability for in vivo pharmacological studies?
Methodological Answer:
Prodrug Design : Synthesize ethyl or methyl esters to enhance membrane permeability. Hydrolyze in vivo via esterases .
Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to improve aqueous solubility and reduce renal clearance .
Pharmacokinetic Testing :
- Measure plasma half-life in rodent models using LC-MS/MS.
- Assess tissue distribution via radiolabeling (³H or ¹⁴C) .
Basic: What purification methods are effective post-synthesis?
Methodological Answer:
- Ion-Exchange Chromatography : Use Dowex® 50WX2 (Na⁺ form) to isolate sodium carboxylate from organic byproducts .
- Recrystallization : Optimize solvent mix (e.g., ethanol/water 3:1 v/v) to yield high-purity crystals (>95% by HPLC) .
Advanced: How to address inconsistencies in NMR data for the oxane ring’s conformation?
Methodological Answer:
Variable Temperature NMR : Analyze ring puckering changes between 25°C and 60°C in DMSO-d6 .
DFT Calculations : Compare computed ¹³C chemical shifts (B3LYP/6-31G* level) with experimental data to validate chair vs. boat conformations .
NOESY Experiments : Identify spatial proximity between oxane protons and benzofuran substituents to confirm stereoelectronic effects .
Advanced: What strategies elucidate the compound’s interaction with biological targets (e.g., enzymes)?
Methodological Answer:
Molecular Docking : Use AutoDock Vina to model binding to COX-2 or NADPH oxidase. Validate with mutagenesis studies .
Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) using immobilized protein targets .
Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions .
Basic: What safety protocols are critical during handling?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods when weighing powder to prevent inhalation of particulates .
- Spill Management : Neutralize with 5% acetic acid, then absorb with vermiculite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
